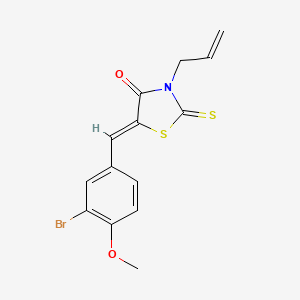

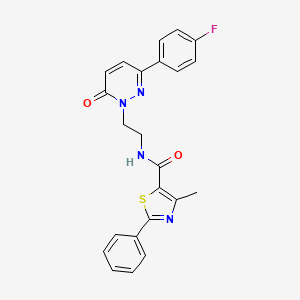

![molecular formula C16H13BrN4O2S B2710367 Benzo[c][1,2,5]thiadiazol-5-yl(3-((5-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)methanone CAS No. 1904254-79-0](/img/structure/B2710367.png)

Benzo[c][1,2,5]thiadiazol-5-yl(3-((5-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Benzo[c][1,2,5]thiadiazol-5-yl(3-((5-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)methanone” is a research compound. It is related to the benzo[c][1,2,5]thiadiazole motif, which has been extensively researched for use in photovoltaics or as fluorescent sensors .

Synthesis Analysis

The synthesis of compounds related to “Benzo[c][1,2,5]thiadiazol-5-yl(3-((5-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)methanone” involves various reactions. For instance, benzo[c][1,2,5]thiadiazol-5-ylboronic acid pinacol ester can be used as a reactant to synthesize 5-methylbenzo[c][1,2,5]thiadiazole by methylation reaction with methyl iodide using a palladium catalyst .Molecular Structure Analysis

The molecular structure of this compound is complex. It includes a benzo[c][1,2,5]thiadiazole core, which is a common motif in many organic compounds . The compound also contains a pyrrolidin-1-yl group and a bromopyridin-2-yl group.Chemical Reactions Analysis

Compounds based on the benzo[c][1,2,5]thiadiazole motif have been used in various chemical reactions. For example, they have been used in the Miyaura borylation and Suzuki coupling reactions . They have also been used as reactants in the synthesis of other organic compounds .Scientific Research Applications

- BTZ-based electron donor–acceptor (D–A) systems have been extensively studied for use in organic photovoltaics and as fluorescent sensors . The BTZ motif serves as a strongly electron-accepting moiety, making it suitable for these applications .

- These BTZ-based photocatalysts were validated using a Minisci-type decarboxylative alkylation of electron-deficient heteroarenes under both batch and continuous flow conditions .

- These compounds exhibit near-infrared (NIR) emission, efficient reactive oxygen species (ROS) generation, good phototoxicity, and biocompatibility, making them promising candidates for imaging-guided cancer PDT .

- Thiadiazole derivatives, including BTZ, play a crucial role in molecular docking studies . These studies predict binding energies and interactions with biological targets, highlighting their significance in drug discovery and design.

- Compound L7 exhibited an impressive IC50 value of 1.8 nM in a homogeneous time-resolved fluorescence (HTRF) assay, outperforming the lead compound BMS-1016 .

- These compounds serve as anticancer agents , specifically targeting tumor hypoxia . Their design aims to enhance therapeutic efficacy in cancer treatment .

Photovoltaics and Fluorescent Sensors

Visible-Light Organophotocatalysis

Cancer Photodynamic Therapy (PDT)

Molecular Docking Studies

Inhibition of PD-L1

Anticancer Agents Targeting Tumor Hypoxia

Future Directions

properties

IUPAC Name |

2,1,3-benzothiadiazol-5-yl-[3-(5-bromopyridin-2-yl)oxypyrrolidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BrN4O2S/c17-11-2-4-15(18-8-11)23-12-5-6-21(9-12)16(22)10-1-3-13-14(7-10)20-24-19-13/h1-4,7-8,12H,5-6,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZICKWVAAGYNXIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=C(C=C2)Br)C(=O)C3=CC4=NSN=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BrN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzo[c][1,2,5]thiadiazol-5-yl(3-((5-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-methyl 2-(4-fluoro-2-((2-nitrobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2710284.png)

![6-[4-(1H-Benzimidazol-2-yl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2710290.png)

![N-(6-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-[4-[(6-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)carbamoyl]phenoxy]benzamide](/img/structure/B2710294.png)

![(E)-1-[4-[(2,4-dichlorophenyl)methoxy]phenyl]-3-(4-fluoroanilino)prop-2-en-1-one](/img/structure/B2710295.png)

![Methyl 2-[2-(4-fluorobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2710302.png)